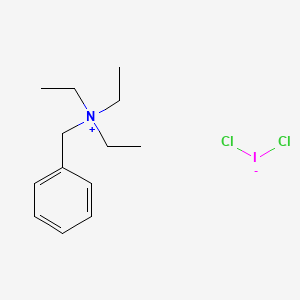

Benzyltriethylammonium dichloroiodate

Description

Contextualizing Quaternary Ammonium (B1175870) Polyhalides as Modern Synthetic Reagents

Quaternary ammonium salts (QAS) are a class of compounds characterized by a positively charged polyatomic ion of the structure [NR4]+, where R represents alkyl or aryl groups. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, QAS possess a permanent positive charge regardless of pH. wikipedia.org This structural feature makes them highly valuable as phase-transfer catalysts, facilitating reactions between reagents located in immiscible solvent phases, such as an aqueous and an organic layer. wikipedia.org In recent years, QAS have gained prominence as safer and more environmentally friendly alternatives to many conventional reagents, which are often volatile, corrosive, or toxic. nih.gov

Within this class, quaternary ammonium polyhalides are a specialized subgroup where the anion is a polyatomic ion composed of two or more halogen atoms. BTEA ICl2 is a prime example, combining the benzyltriethylammonium cation ([BnEt3N]+) with the dichloroiodate anion (ICl2-). These reagents are typically stable, solid materials that are easier to handle than elemental halogens like bromine or chlorine. They function as sources of "positive halogens" or electrophilic halogenating species, offering improved selectivity and milder reaction conditions in various synthetic transformations.

Significance of BTEA ICl2 within Electrophilic Halogenation and Hypervalent Iodine Chemistry

The reactivity of BTEA ICl2 is rooted in the chemical nature of its dichloroiodate anion, which is a key species in hypervalent iodine chemistry. Hypervalent compounds are those in which the central atom has more than an octet of electrons in its valence shell. princeton.edu The iodine atom in the ICl2- anion is an example of a λ3-iodane, meaning it is in a trivalent state with a formal count of 10 valence electrons. princeton.eduresearchgate.net

The structure of the ICl2- anion is generally linear, with the iodine atom at the center. The bonding is described by a three-center, four-electron (3c-4e) model. scripps.edu This hypervalent bond is characteristically longer, weaker, and more polarized than a standard two-center, two-electron covalent bond. researchgate.net This inherent weakness and polarization make the dichloroiodate anion an excellent source of an electrophilic iodine species, which can be thought of as an "I+" equivalent. nih.govfrontiersin.org It is this electrophilic character that allows BTEA ICl2 to participate in electrophilic halogenation reactions, where it transfers an iodine atom to an electron-rich substrate. nih.govfrontiersin.org The use of such hypervalent iodine reagents is a central theme in modern organic synthesis, as they are often considered environmentally benign alternatives to traditional heavy-metal-based oxidants. researchgate.net

Evolution of BTEA ICl2 Research and its Niche Applications

Research into BTEA ICl2 has led to the development of several highly effective and specialized synthetic methods. One of the most prominent applications is the mild and regioselective iodination of activated aromatic compounds, particularly anilines. acs.orgnih.gov When used in combination with a mild base like sodium bicarbonate in methanol (B129727), BTEA ICl2 selectively provides para-monoiodinated anilines in good to excellent yields. acs.orgnih.govresearchgate.net This method is noted for its high selectivity and environmentally friendly profile, as an aqueous-based synthesis for the reagent itself has also been developed. acs.org

Another significant application is in the addition reactions of olefins. niscpr.res.in BTEA ICl2 reacts with alkenes to afford vicinal iodo-chloro alkanes, following Markovnikov's rule, which dictates the regioselectivity of the addition across the double bond. niscpr.res.inmsu.edu

A key development in the evolution of BTEA ICl2 research has been the creation of a polymer-supported version of the reagent. niscpr.res.in By chemically attaching the benzyltriethylammonium dichloroiodate moiety to a crosslinked polystyrene resin, a solid-phase, recyclable reagent was created. niscpr.res.in This innovation simplifies the purification process, as the spent reagent can be removed by simple filtration and subsequently regenerated for reuse, aligning with the principles of green chemistry. niscpr.res.in

Overview of Research Methodologies and Thematic Areas

The study and application of BTEA ICl2 involve established chemical research methodologies.

Synthesis : The preparation of BTEA ICl2 can be achieved through several routes. A common method involves the reaction of benzyltriethylammonium chloride with iodine monochloride (ICl) in a suitable organic solvent. acs.org A more environmentally conscious procedure has been reported where an aqueous solution of sodium iodide is oxidized by sodium hypochlorite (B82951) (bleach) in the presence of hydrochloric acid to form the dichloroiodate anion in solution. The subsequent addition of an aqueous solution of benzyltriethylammonium chloride causes the BTEA ICl2 salt to precipitate as a crystalline solid, which can be easily collected. acs.org The synthesis of the polymer-supported variant begins with crosslinked polystyrene, which is functionalized (e.g., chloromethylated), then reacted with triethylamine (B128534) to form the quaternary ammonium chloride resin, and finally treated with iodine monochloride to generate the active polyhalide reagent. niscpr.res.in

Characterization : The identity and purity of BTEA ICl2 are confirmed using standard analytical techniques. For the polymer-supported reagent, the capacity (the amount of active reagent per gram of resin) is determined by iodometric titration. niscpr.res.in Spectroscopic methods are crucial for structural confirmation; Fourier-transform infrared (FT-IR) spectroscopy can identify the characteristic vibrational frequencies of the ICl2- anion, which appear in the far-IR region (~219 cm⁻¹). niscpr.res.in Nuclear magnetic resonance (NMR) spectroscopy and elemental analysis are also used to confirm the structure, particularly for the non-polymeric form. documentsdelivered.com For analogous compounds, single-crystal X-ray diffraction has been used to definitively determine the molecular structure, including the linear geometry of the dichloroiodate anion. documentsdelivered.com

Thematic Areas : Research involving BTEA ICl2 is concentrated in several key areas. A primary theme is the development of mild, selective, and high-yielding halogenation methods for organic substrates. A strong emphasis is placed on "green chemistry," focusing on the creation of protocols that use less hazardous materials, reduce waste, and incorporate recyclable reagents like the polymer-supported version of BTEA ICl2. The expansion of its synthetic utility to a broader range of substrates and reaction types remains an active area of investigation.

Data Tables

Table 1: Physicochemical Properties of this compound (BTEA ICl2)

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂Cl₂IN | Calculated |

| Molecular Weight | 390.13 g/mol | Calculated |

| Physical State | Crystalline Solid | acs.org |

| Cation | Benzyltriethylammonium | - |

| Anion | Dichloroiodate (ICl₂⁻) | - |

Table 2: Selected Synthetic Applications of this compound (BTEA ICl2)

| Reaction Type | Substrate | Conditions | Key Outcome | Reference(s) |

| Electrophilic Iodination | Anilines | NaHCO₃, Methanol | Mild, para-selective monoiodination | acs.orgnih.govresearchgate.net |

| Halogeno-addition | Olefins | Aprotic Solvent | Markovnikov addition of -I and -Cl | niscpr.res.in |

| Recyclable Halogenation | Various | Polymer-supported BTEA ICl2 | Simplified workup and reagent recycling | niscpr.res.in |

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C13H22N.Cl2I/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;1-3-2/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJLVNRHHVRJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.Cl[I-]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of Benzyltriethylammonium Dichloroiodate

Conventional Synthetic Routes and Precursor Utilization

The traditional approach to synthesizing BTEA ICl2 involves the direct reaction of its constituent precursors, often necessitating the use of anhydrous organic solvents due to the moisture sensitivity of the reactants.

Synthesis from Benzyltriethylammonium Chloride and Iodine Monochloride

The most direct and established method for preparing Benzyltriethylammonium Dichloroiodate is the reaction between Benzyltriethylammonium Chloride (BTEA-Cl) and Iodine Monochloride (ICl). acs.orgdatapdf.com This synthesis is considered fairly straightforward, involving the combination of the quaternary ammonium (B1175870) salt with the interhalogen compound. acs.orgdatapdf.com The reaction results in the formation of the stable dichloroiodate salt, which typically precipitates from the reaction mixture and can be isolated through filtration.

Investigation of Solvent Systems in BTEA ICl2 Formation

Conventional synthesis of BTEA ICl2 traditionally employs large volumes of organic solvents. acs.orgdatapdf.com Dichloromethane (B109758) and ethyl ether are commonly utilized solvent systems for this preparation. acs.orgdatapdf.com The selection of these anhydrous solvents is critical due to the corrosive and moisture-sensitive nature of iodine monochloride. acs.orgdatapdf.com Acetic acid has also been noted as a solvent in the synthesis of analogous compounds like benzyltrimethylammonium (B79724) dichloroiodate. While effective for the reaction, the use of these organic solvents presents environmental and handling challenges, prompting the development of greener alternatives. acs.orgdatapdf.com

Table 1: Conventional Solvent Systems for Dichloroiodate Synthesis

| Solvent | Role/Reason for Use | Reference |

|---|---|---|

| Dichloromethane | Low nucleophilicity, common solvent for halogenations. | acs.orgdatapdf.com |

| Ethyl Ether | Used for precipitation and washing of the product. | acs.orgdatapdf.com |

| Acetic Acid | Can facilitate oxidation reactions by protonating substrates. |

Mechanistic Considerations in BTEA ICl2 Formation

The formation of this compound from Benzyltriethylammonium Chloride and Iodine Monochloride is fundamentally an addition reaction. The chloride ion from BTEA-Cl attacks the iodine atom of iodine monochloride. This process forms the dichloroiodate anion, [ICl2]-, which then pairs with the benzyltriethylammonium cation, [BTEA]+, to form the stable salt.

The utility of the resulting compound is rooted in the nature of the benzyltriethylammonium cation, which acts as a phase-transfer catalyst. chemicalbook.comguidechem.com This large, organic cation encapsulates the dichloroiodate anion, forming an ion pair that is soluble in organic media. guidechem.com In subsequent applications, this allows the reactive anion to be transferred from an aqueous phase or a solid state into an organic phase where it can react with organic substrates. guidechem.com The large size of the cation leads to a weak interaction between the positive and negative ions, rendering the dichloroiodate anion highly reactive. guidechem.com

Advancements in Green and Sustainable Preparation Protocols for BTEA ICl2

In response to the environmental drawbacks of conventional methods, significant research has focused on developing more sustainable and environmentally friendly synthetic protocols for BTEA ICl2. These advancements prioritize the reduction or elimination of hazardous organic solvents.

Aqueous-Phase Synthesis Strategies and Optimization

A significant advancement in the green synthesis of BTEA ICl2 is the development of an aqueous-phase protocol that avoids the use of organic solvents. acs.orgdatapdf.com This method relies on inexpensive and readily available reagents. acs.orgdatapdf.com

The key steps in this aqueous synthesis are:

Generation of the Dichloroiodate Anion: The aqueous solution of the dichloroiodate anion is prepared by reacting sodium iodide (NaI) or iodine (I2) with sodium hypochlorite (B82951) (NaOCl, household bleach) in the presence of excess hydrochloric acid (HCl). acs.orgdatapdf.com

Precipitation of BTEA ICl2: The resulting orange solution containing the dichloroiodate anion is then added to an aqueous solution of benzyltriethylammonium chloride with vigorous stirring. acs.orgdatapdf.com

Isolation: This causes the immediate precipitation of this compound as a hydrophobic, crystalline material, which can be easily collected. acs.orgdatapdf.com

This method is not only environmentally friendly but also allows for the nearly quantitative recovery of the benzyltriethylammonium cation, making the process more economical. acs.orgdatapdf.com

Table 2: Reagents in Aqueous-Phase Synthesis of BTEA ICl2

| Reagent | Chemical Formula | Role | Reference |

|---|---|---|---|

| Sodium Hypochlorite | NaOCl | Oxidizing agent to form Iodine(I) species. | acs.orgdatapdf.com |

| Sodium Iodide | NaI | Source of iodine. | acs.orgdatapdf.com |

| Hydrochloric Acid | HCl | Provides chloride ions and acidic medium. | acs.orgdatapdf.com |

| Benzyltriethylammonium Chloride | C13H22ClN | Cation source, causes precipitation of the final product. | acs.orgdatapdf.com |

Solvent-Free Preparation Techniques for Enhanced Sustainability

Furthering the principles of green chemistry, solvent-free techniques have been explored for the synthesis of related iodinating agents. While a specific solvent-free protocol for BTEA ICl2 is not detailed in the provided sources, the successful preparation of analogous compounds like Tetramethylammonium dichloroiodate (TMADCI) under solvent-free conditions demonstrates the viability of this approach for this class of reagents. colab.ws These methods often involve the mechanical grinding or mixing of the solid reactants. researchgate.net

Such solid-state mechanical activation has been used to synthesize 4-iodoantipyrine using tetraalkylammonium dichloroiodates, a process that requires no organic solvents and aligns with the demands of green chemistry. researchgate.net These solvent-free conditions can lead to fast reaction times and high yields, representing a highly sustainable alternative for producing quaternary ammonium polyhalides. colab.ws

Polymer-Supported Architectures and Immobilization Strategies of BTEA ICl₂ Reagents

The efficacy of a polymer-supported reagent is intrinsically linked to the nature of the polymeric backbone and the method of immobilization. These factors influence the reagent's stability, reactivity, and, crucially, its recyclability.

Design and Synthesis of Recyclable Polymeric Polyhalide Reagents

The synthesis of recyclable polymeric polyhalide reagents, such as polymer-supported this compound, can be approached through various strategies, primarily differing in the choice of the polymer matrix. Two common approaches involve the use of a polyacrylamide or a polystyrene backbone.

One effective method involves the use of a cross-linked polyacrylamide support. This synthesis begins with the preparation of a copolymer of acrylamide, cross-linked with a divinylbenzene monomer, through solution polymerization. The resulting polymer is then subjected to a series of transformations to introduce the active triethylammonium dichloroiodate functionality. This multi-step process ensures the covalent attachment of the benzyltriethylammonium moiety to the polymer backbone, rendering it a solid-supported reagent.

An alternative and widely used approach starts with commercially available chloromethylated polystyrene. This resin serves as a versatile scaffold for the immobilization of the benzyltriethylammonium cation. The synthesis proceeds by the quaternization of the chloromethyl groups on the polystyrene with triethylamine (B128534), followed by an ion exchange reaction to introduce the dichloroiodate anion. This method offers a straightforward route to a stable and effective polymer-supported oxidizing agent.

The general synthetic scheme for the preparation of polymer-supported this compound from chloromethylated polystyrene is as follows:

Quaternization: Chloromethylated polystyrene is reacted with triethylamine in a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature. This step results in the formation of polymer-supported benzyltriethylammonium chloride.

Ion Exchange: The resulting polymer-supported chloride salt is then treated with a source of dichloroiodate anions (ICl₂⁻). This is typically achieved by reacting the polymer with a pre-formed solution of iodine monochloride or by an in-situ generation of the dichloroiodate ion. The chloride ions on the polymer are exchanged for dichloroiodate ions, yielding the final polymer-supported this compound.

The degree of functionalization, which is the amount of active reagent per unit mass of the polymer, can be controlled by the initial degree of chloromethylation of the polystyrene and the efficiency of the subsequent reaction steps.

Evaluation of Regeneration and Reusability Cycles

A key advantage of polymer-supported reagents is their potential for regeneration and reuse over multiple reaction cycles, which significantly enhances their cost-effectiveness and reduces chemical waste. The reusability of polymer-supported this compound has been demonstrated in the oxidation of alcohols to their corresponding carbonyl compounds.

After a reaction cycle, the spent polymer, now in the form of polymer-supported benzyltriethylammonium chloride, can be easily recovered from the reaction mixture by simple filtration. The regeneration of the active reagent is then carried out by re-introducing the dichloroiodate anion through an ion exchange process, similar to the final step of the initial synthesis.

The effectiveness of the recycled reagent can be evaluated by monitoring the yield of the desired product over several consecutive cycles. Research has shown that these polymeric reagents can be reused multiple times without a significant loss of activity. For instance, in the oxidation of benzyl (B1604629) alcohol to benzaldehyde, the regenerated polymer-supported this compound has been shown to provide consistently high yields.

The following table illustrates the typical performance of a recyclable polymer-supported this compound in the oxidation of benzyl alcohol over five cycles.

| Cycle Number | Yield of Benzaldehyde (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 92 |

| 5 | 90 |

The data indicates a slight decrease in the yield with each successive cycle. This gradual loss of activity can be attributed to several factors, including mechanical degradation of the polymer beads, incomplete regeneration of the active sites, or the fouling of the polymer surface by reaction byproducts. Despite this minor decrease in efficiency, the ability to reuse the reagent for at least five cycles with high product yields underscores the practical utility and environmental benefits of this immobilization strategy.

Advanced Spectroscopic and Structural Characterization Techniques for Benzyltriethylammonium Dichloroiodate

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups and confirming the presence of the dichloroiodate anion within the molecular structure of benzyltriethylammonium dichloroiodate.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in the benzyltriethylammonium cation. The analysis of the FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the aromatic ring, alkyl chains, and the carbon-nitrogen bonds.

Expected FT-IR Absorption Bands for the Benzyltriethylammonium Cation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (benzyl group) |

| 3000-2850 | C-H stretch | Aliphatic (ethyl groups) |

| ~1600, 1495, 1455 | C=C stretch | Aromatic ring |

| ~1470-1440 | C-H bend | CH₂ and CH₃ groups |

| ~1390 | C-H bend | CH₃ group (umbrella) |

| ~1170 | C-N stretch | Quaternary ammonium (B1175870) |

| 730-690 | C-H out-of-plane bend | Monosubstituted benzene (B151609) |

These bands collectively provide a fingerprint for the organic cation part of the molecule.

Raman Spectroscopy for Dichloroiodate Anion Confirmation

Raman spectroscopy is particularly effective for the characterization of the dichloroiodate anion (ICl₂⁻). This triatomic species has a linear and symmetric structure, which gives rise to a strong, characteristic Raman signal for the symmetric stretching vibration (ν₁). This mode is often weak or inactive in the infrared spectrum, making Raman spectroscopy the preferred method for its detection.

The symmetric stretch of the ICl₂⁻ anion is typically observed in the range of 250-280 cm⁻¹. The exact position of this band can be influenced by the nature of the cation and the crystal packing forces. For instance, studies on various salts containing the dichloroiodate anion have consistently identified this strong Raman band as definitive proof of the anion's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the benzyltriethylammonium cation, confirming its structure and purity.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of the benzyltriethylammonium cation is characterized by distinct signals for the protons of the benzyl (B1604629) and ethyl groups. While the specific spectrum for the dichloroiodate salt is noted as available in supplementary materials of published research, data for the closely related benzyltriethylammonium chloride in deuterated chloroform (B151607) (CDCl₃) provides a reliable reference. chemicalbook.com

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂-N) are deshielded by the adjacent positively charged nitrogen atom and the aromatic ring, resulting in a singlet or a sharp peak around δ 4.5-4.8 ppm. The ethyl groups give rise to a quartet for the methylene protons (-N-CH₂-CH₃) and a triplet for the methyl protons (-N-CH₂-CH₃), typically found at approximately δ 3.2-3.5 ppm and δ 1.3-1.5 ppm, respectively. The integration of these signals corresponds to the number of protons in each group, confirming the 5:2:6:9 proton ratio of the aromatic, benzylic, ethyl methylene, and ethyl methyl protons.

Typical ¹H NMR Chemical Shifts for the Benzyltriethylammonium Cation:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~7.2-7.5 | Multiplet |

| Benzylic (Ar-CH₂) | ~4.5-4.8 | Singlet/Sharp Peak |

| Ethyl Methylene (-N-CH₂) | ~3.2-3.5 | Quartet |

| Ethyl Methyl (-CH₃) | ~1.3-1.5 | Triplet |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of the benzyltriethylammonium cation. The spectrum will show distinct signals for each unique carbon environment in the molecule. As with the ¹H NMR data, specific data for the dichloroiodate salt is mentioned in the literature but not publicly detailed. acs.org However, data for benzyltriethylammonium chloride serves as a good approximation.

The carbon atoms of the aromatic ring typically resonate in the δ 128-134 ppm region. The benzylic carbon (Ar-CH₂) is found further downfield, around δ 65-68 ppm. The ethyl group carbons appear as two distinct signals: the methylene carbons (-N-CH₂) at approximately δ 52-55 ppm and the terminal methyl carbons (-CH₃) at a more upfield position, around δ 7-9 ppm.

Expected ¹³C NMR Chemical Shifts for the Benzyltriethylammonium Cation:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | ~128-134 |

| Benzylic (Ar-CH₂) | ~65-68 |

| Ethyl Methylene (-N-CH₂) | ~52-55 |

| Ethyl Methyl (-CH₃) | ~7-9 |

X-Ray Crystallography for Solid-State Structural Determination

Although specific crystallographic data for this compound is not found in the surveyed literature, the structure of the closely related benzyl(triphenyl)phosphonium dichloroiodate has been determined. documentsdelivered.com In this structure, the dichloroiodate anion (ICl₂⁻) is essentially linear, with the iodine atom at the center. The I-Cl bond lengths are nearly identical, and the Cl-I-Cl bond angle is close to 180°. It is expected that the dichloroiodate anion in this compound would adopt a similar linear geometry.

The crystal structure would be composed of the benzyltriethylammonium cations and the dichloroiodate anions held together by electrostatic interactions and potentially other weak intermolecular forces. The packing of these ions in the crystal lattice would be determined by their respective sizes and shapes.

Analysis of the Ionic and Covalent Bonding Characteristics

This compound is an ionic compound, composed of a large organic cation, benzyltriethylammonium ([C₆H₅CH₂N(C₂H₅)₃]⁺), and a linear triatomic anion, dichloroiodate ([ICl₂]⁻). nih.gov The primary force holding the compound together in the solid state is the strong electrostatic attraction between these oppositely charged ions.

Within each of these ions, the atoms are linked by covalent bonds.

Benzyltriethylammonium Cation : This cation features a central nitrogen atom bonded to three ethyl groups and one benzyl group. All the bonds within this organic moiety—including carbon-carbon (C-C), carbon-hydrogen (C-H), and carbon-nitrogen (C-N) bonds—are covalent in nature. These bonds are formed by the sharing of electrons between atoms.

Dichloroiodate Anion : The [ICl₂]⁻ anion consists of a central iodine atom covalently bonded to two chlorine atoms. This results in a linear or near-linear arrangement (Cl-I-Cl).

Table 1: Bonding Characteristics of this compound Click on the headers to learn more about each bond type.

| Bond Type | Location | Description |

| Ionic Bond | Between [C₆H₅CH₂N(C₂H₅)₃]⁺ and [ICl₂]⁻ | Electrostatic attraction between the positively charged quaternary ammonium cation and the negatively charged dichloroiodate anion. This force governs the crystal lattice structure. quora.comquora.com |

| Covalent Bond | Within the cation and anion | Bonds formed by electron sharing. Includes C-H, C-C, and C-N bonds in the cation, and I-Cl bonds in the anion. quora.comquora.com |

Examination of Intermolecular Interactions

Beyond the principal ionic bonding, weaker intermolecular forces play a significant role in the crystal packing and solid-state structure of this compound. X-ray crystallographic studies are instrumental in identifying these interactions. researchgate.net Although specific data for this exact compound is limited, analysis of similar structures containing dichloroiodate anions reveals key interaction types.

The primary intermolecular interactions include:

Electrostatic Interactions : The foundational force that dictates the arrangement of cations and anions in the crystal lattice.

Hydrogen Bonding : Weak hydrogen bonds can form between the hydrogen atoms of the ethyl and benzyl groups of the cation and the chlorine atoms of the dichloroiodate anion. In similar crystal structures, such hydrogen bonding has been shown to cause a slight asymmetry in the normally symmetric [ICl₂]⁻ anion. researchgate.net

Other Analytical Methods for Purity and Compositional Verification

To ensure the quality and confirm the identity of a synthesized batch of this compound, several classical and modern analytical methods are employed.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (Carbon, Hydrogen, Nitrogen, Chlorine, Iodine) in a sample of the compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₃H₂₂Cl₂IN. nih.gov A close correlation between the experimental and theoretical values serves as a primary confirmation of the sample's purity and empirical formula. This method is a standard procedure for characterizing newly synthesized compounds. researchgate.netdocumentsdelivered.com

Table 2: Theoretical Elemental Composition of this compound (Based on a Molecular Weight of 390.13 g/mol ) nih.gov

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 40.02% |

| Hydrogen | H | 1.008 | 5.68% |

| Chlorine | Cl | 35.453 | 18.18% |

| Iodine | I | 126.90 | 32.53% |

| Nitrogen | N | 14.007 | 3.59% |

Iodometric Titration for Reagent Purity Assessment

Iodometric titration is a highly reliable volumetric analysis method used to determine the concentration of oxidizing agents, making it perfectly suited for assessing the purity of this compound. The active component, the dichloroiodate ([ICl₂]⁻) anion, is a mild oxidizing agent.

The process involves two main steps:

A weighed sample of the compound is dissolved and treated with an excess of a potassium iodide (KI) solution. The dichloroiodate anion oxidizes the iodide ions to molecular iodine (I₂), while being reduced itself to iodide ions.

Reaction : [ICl₂]⁻ + 2I⁻ → I₃⁻ + 2Cl⁻ (The I₃⁻ is in equilibrium with I₂ + I⁻)

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. The endpoint is marked by the disappearance of the deep blue color of the starch-iodine complex.

Reaction : I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

By measuring the volume of sodium thiosulfate solution required to reach the endpoint, the amount of active iodine, and thus the purity of the original this compound reagent, can be accurately calculated.

Gel Permeation Chromatography (GPC) for Polymeric Forms

While this compound is a small molecule, its functional group can be attached to a polymer backbone to create a solid-phase reagent. niscpr.res.in These polymeric reagents offer advantages such as ease of separation from the reaction mixture and the potential for regeneration and reuse. niscpr.res.in The typical polymer support is a crosslinked polystyrene resin. niscpr.res.in

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is an essential analytical technique in this context. GPC is used not to analyze the small molecule itself, but to characterize the polymer support onto which the active dichloroiodate group is anchored. It separates molecules based on their size (hydrodynamic volume) in solution. For the polymeric reagent, GPC provides crucial data on:

The average molecular weight of the polymer chains.

The distribution of molecular weights (polydispersity) of the support resin.

Reaction Mechanisms and Kinetic Investigations of Benzyltriethylammonium Dichloroiodate in Organic Transformations

Mechanistic Hypotheses in Halogenation Reactions Mediated by BTEA ICl₂

Benzyltriethylammonium polyhalides are recognized for their effectiveness as halogenating agents, offering advantages in handling, stability, and selectivity over molecular halogens. ias.ac.inacs.org The mechanism of halogenation by BTEA ICl₂ is generally understood within the framework of electrophilic reactions.

Halogenation using BTEA ICl₂ proceeds via an electrophilic attack on a nucleophilic substrate. nih.gov In the case of aromatic compounds, this is a classic electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the attack of an electron-rich substrate, such as an activated aromatic ring or an alkene, on the iodine atom of the dichloroiodate anion. nih.govmasterorganicchemistry.com For typical benzene (B151609) derivatives, a Lewis acid catalyst is often required to enhance the electrophilicity of the halogenating agent, forming a highly electrophilic complex that is then attacked by the benzene ring. wikipedia.orgchemguide.co.uk However, highly activated substrates like anilines or phenols can react without a catalyst. wikipedia.orgnih.gov

The regioselectivity of these reactions—the specific position at which the halogen is introduced—is governed by the electronic properties of the substrate. In electrophilic aromatic substitution, the incoming electrophile is directed to positions activated by electron-donating groups (ortho and para positions) and away from positions deactivated by electron-withdrawing groups. masterorganicchemistry.com For example, the iodination of anilines using benzyltriethylammonium dichloroiodate in the presence of sodium bicarbonate and methanol (B129727) yields monoiodinated products with high selectivity. nih.gov Computational methods, such as calculating the activation energies for halogenation at different positions, can be employed to predict the regioselectivity of these reactions. wuxibiology.com

The mechanism of electrophilic halogenation involves the formation of short-lived intermediates. In the case of electrophilic aromatic substitution, the attack of the aromatic ring on the electrophilic iodine atom leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This intermediate temporarily disrupts the aromaticity of the ring. wikipedia.org The subsequent loss of a proton from the site of attack restores the aromatic system and yields the final halogenated product. masterorganicchemistry.com

When BTEA ICl₂ reacts with alkenes, the proposed intermediate is a three-membered cyclic halonium ion. libretexts.org This intermediate involves the iodine atom bonding to both carbons of the double bond, delocalizing the positive charge. libretexts.orgyoutube.com The formation of this cyclic intermediate explains the high stereoselectivity (often anti-addition) observed in the halogenation of alkenes, as the subsequent nucleophilic attack occurs from the side opposite the bulky halonium group. libretexts.orgyoutube.com

Detailed Kinetic Studies in BTEA ICl₂-Mediated Oxidation Reactions

While renowned as a halogenating agent, BTEA ICl₂ and its analogs are also effective oxidants for various functional groups. ias.ac.inresearchgate.net Kinetic studies provide crucial insights into the reaction pathways, the rate-determining steps, and the influence of reaction conditions. Research on the closely related compound, benzyltrimethylammonium (B79724) dichloroiodate (BTMACI), offers a clear window into these processes.

Kinetic investigations into the oxidation of various organic substrates by BTMACI have revealed consistent rate laws. The oxidation of formic acid, oxalic acid, and substituted cinnamyl alcohols, often in the presence of a zinc chloride catalyst, demonstrates a first-order dependence on the concentration of the oxidant (BTMACI), the organic substrate, and the zinc chloride catalyst. ias.ac.inresearchgate.net

This leads to the experimental third-order rate law: Rate = k[Oxidant][Substrate][Catalyst] ias.ac.inresearchgate.net

The reaction is typically monitored by following the disappearance of the BTMACI spectrophotometrically or iodometrically. ias.ac.inresearchgate.net The absence of induced polymerization of acrylonitrile (B1666552) in these reactions suggests that the mechanism does not involve the formation of free radicals. ias.ac.innih.gov Furthermore, studies on the oxidation of deuterated formic acid revealed a significant primary kinetic isotope effect (kH/kD = 5.11 at 313 K), confirming that the cleavage of the α-C–H bond is the rate-determining step in this specific oxidation. ias.ac.in In some oxidation reactions catalyzed by zinc chloride, the reactive oxidizing species is proposed to be a complex anion, [(PhCH₂Me₃N)⁺ (IZn₂Cl₆)⁻]. ias.ac.inresearchgate.net

Table 1: Summary of Kinetic Findings for Oxidations Mediated by Benzyltrimethylammonium Dichloroiodate (BTMACI)

| Substrate | Order w.r.t. BTMACI | Order w.r.t. Substrate | Order w.r.t. Catalyst (ZnCl₂) | Key Mechanistic Finding | Reference |

|---|---|---|---|---|---|

| Formic Acid | 1 | 1 | 1 | C-H bond cleavage in rate-determining step (confirmed by kinetic isotope effect). | ias.ac.in |

| Oxalic Acid | 1 | 1 | 1 | Reaction proceeds without free radical formation. | ias.ac.in |

| Cinnamyl Alcohol | 1 | 1 | 1 | Proposed reactive species is a complex with the catalyst. | researchgate.net |

| Substituted Benzaldehydes | 1 | 1 | N/A | Electron-deficient center in the transition state. | acs.orgnih.gov |

The choice of solvent significantly impacts the rate of chemical reactions by influencing the stability of reactants, products, and, most importantly, the transition state. wikipedia.orgiupac.org In reactions mediated by BTEA ICl₂ and its analogs, solvent polarity plays a key role.

Isotope Effects and Mechanistic Implications (e.g., Hydride Transfer)

The study of kinetic isotope effects (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions, particularly for identifying bond-breaking events in the rate-determining step. In the oxidation of various organic substrates by Benzyltrimethylammonium dichloroiodate (BTMACI), a significant primary kinetic isotope effect has been consistently observed, providing crucial insight into the reaction pathway.

Research involving the oxidation of α-hydroxy acids and aldehydes has demonstrated the importance of C-H bond cleavage in the reaction's slowest step. researchgate.net For instance, the oxidation of α-deuteriomandelic acid by BTMACI exhibited a substantial KIE, with a reported kH/kD value of 5.91 at 298 K. researchgate.net Similarly, the oxidation of deuterated acetaldehyde (B116499) showed a kH/kD of 6.32 at 288 K. researchgate.net A notable KIE was also found in the oxidation of deuteriated formic acid. ias.ac.inias.ac.in

These large KIE values indicate that the bond to the hydrogen (or deuterium) atom at the α-carbon is being broken during the rate-determining step of the oxidation. orientjchem.org This evidence, combined with the negative value of the polar reaction constant from Hammett plots, strongly suggests that the transition state has carbocation-like character. researchgate.netorientjchem.org The most consistent mechanistic interpretation of these findings is the transfer of a hydride ion (H⁻) from the substrate to the oxidant. researchgate.netrsc.org This mechanism involves the direct transfer of a proton and two electrons from the C-H bond of the alcohol or acid to the electrophilic iodine center of the dichloroiodate complex.

Table 1: Kinetic Isotope Effects in the Oxidation of Various Substrates by BTMACI This table is interactive and allows for sorting and filtering of data.

| Substrate | Deuterated Substrate | kH/kD | Temperature (K) | Mechanistic Implication | Source(s) |

|---|---|---|---|---|---|

| Mandelic Acid | α-Deuteriomandelic Acid | 5.91 | 298 | C-H bond cleavage in rate-determining step | researchgate.net |

| Acetaldehyde | Deuterated Acetaldehyde | 6.32 | 288 | C-H bond cleavage in rate-determining step | researchgate.net |

| Formic Acid | Deuterioformic Acid | Observed | Not specified | C-H bond cleavage in rate-determining step | ias.ac.in, ias.ac.in |

Effect of Lewis Acids (e.g., Zinc Chloride) on Reactivity, Solubility, and Active Species Complexation

Benzyltrimethylammonium dichloroiodate (BTMACI) exhibits limited solubility in glacial acetic acid. ias.ac.in However, the addition of zinc chloride significantly enhances its solubility, facilitating the reaction in this medium. ias.ac.in Studies have quantified this effect, showing that while a saturated solution of BTMACI alone has a concentration of 0.0005 mol dm⁻³, the addition of ZnCl₂ (at 0.002 mol dm⁻³) increases the concentration of a saturated solution to 0.0016 mol dm⁻³. ias.ac.in

Furthermore, the rate of oxidation reactions is directly dependent on the concentration of zinc chloride. ias.ac.in Kinetic studies have established that the reaction is first-order with respect to [ZnCl₂], with the observed rate constant (k_obs) increasing linearly as more zinc chloride is added. ias.ac.inresearchgate.net This linear relationship, which passes through the origin, indicates that the species formed with zinc chloride is the primary reactive oxidant. ias.ac.in

The mechanistic role of the Lewis acid is to form a more potent oxidizing agent through complexation. It is proposed that the dichloroiodate anion ([ICl₂]⁻) reacts with zinc chloride to form a complex species. ias.ac.in The reactive oxidizing species is postulated to be [(PhCH₂Me₃N)⁺(IZn₂Cl₆)⁻]. researchgate.netias.ac.inias.ac.in This complexation increases the electrophilicity of the iodine atom, making it more susceptible to accepting a hydride ion from the substrate. The equilibrium between the simple dichloroiodate and the zinc complex is rapid, but only the complex is considered reactive under these conditions. ias.ac.in

Table 2: Effect of Zinc Chloride on BTMACI Properties in Glacial Acetic Acid This table is interactive and allows for sorting and filtering of data.

| Parameter | Condition | Value | Significance | Source(s) |

|---|---|---|---|---|

| Solubility | Without ZnCl₂ | 0.0005 mol dm⁻³ | Low intrinsic solubility | ias.ac.in |

| Solubility | With ZnCl₂ (0.002 mol dm⁻³) | 0.0016 mol dm⁻³ | Enhanced solubility, enables reaction | ias.ac.in |

| Reaction Rate | vs. [ZnCl₂] | Linear increase | First-order dependence on [ZnCl₂] | ias.ac.in |

| Active Species | With ZnCl₂ | [(PhCH₂Me₃N)⁺(IZn₂Cl₆)⁻] |

Formation of a more potent oxidant | ias.ac.in, ias.ac.in, researchgate.net |

Computational Chemistry and Density Functional Theory (DFT) Approaches

While experimental studies provide invaluable kinetic data, computational methods like Density Functional Theory (DFT) offer a molecular-level understanding of reaction mechanisms that is often inaccessible through experimentation alone. scielo.brmdpi.com For reactions involving this compound, DFT can be used to model the intricate details of the transformation, including the structures of transition states and the energy landscape of the entire reaction.

Elucidation of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the characterization of all stationary points, including reactants, intermediates, products, and, crucially, transition states. researchgate.net For the oxidation of an alcohol by this compound, computational chemists can model the approach of the substrate to the [IZn₂Cl₆]⁻ complex.

These calculations can confirm the structure of the transition state for the rate-determining hydride transfer. It is hypothesized to be a cyclic structure where the alcohol's hydroxyl group coordinates to the iodine or zinc center while the α-hydrogen is transferred. researchgate.net By locating this transition state structure computationally, its geometry, bond lengths, and atomic charges can be precisely determined, offering a definitive picture of the bond-breaking and bond-forming processes that occur simultaneously during this critical step.

Energy Profiles and Relative Stabilities of Intermediates

Once the structures of all species along the reaction coordinate have been optimized using DFT, their relative energies (typically Gibbs free energies) can be calculated to construct a comprehensive energy profile. researchgate.net This profile provides quantitative data on the thermodynamics and kinetics of the reaction.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step This table is interactive and shows a representative DFT-calculated energy profile.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Substrate + Oxidant Complex | 0.0 |

| Transition State | Hydride Transfer TS | +15.2 |

| Products | Oxidized Substrate + Reduced Oxidant | -25.7 |

Applications of Benzyltriethylammonium Dichloroiodate As a Versatile Reagent in Complex Organic Synthesis

Selective Halogenation Methodologies Using BTEA ICl2

BTEA ICl2 serves as a powerful tool for the introduction of iodine into organic molecules with a high degree of control. Its solid nature and stability make it a safer and more convenient alternative to gaseous halogens or other corrosive halogenating agents.

Regioselective Iodination of Aromatic and Heteroaromatic Substrates

The electron-rich nature of many aromatic and heteroaromatic compounds makes them susceptible to electrophilic substitution. BTEA ICl2 provides a source of electrophilic iodine (I+) that can react with these substrates in a controlled manner, often leading to specific isomers.

The reaction of anilines with benzyltriethylammonium dichloroiodate in the presence of sodium bicarbonate and methanol (B129727) provides a mild and effective method for the preparation of monoiodinated anilines in good to excellent yields. This method is noted for its para-selectivity. nih.govacs.org The use of a related reagent, benzyltrimethylammonium (B79724) dichloroiodate, has also been reported for the selective iodination of anilines. researchgate.net

The reaction conditions are generally mild, proceeding at room temperature. For instance, the reaction of aniline (B41778) with BTEA ICl2 and sodium bicarbonate in a mixture of dichloromethane (B109758) and methanol leads to the formation of 4-iodoaniline. nih.gov

Table 1: Mono-iodination of Substituted Anilines with BTEA ICl2

| Substrate | Product | Yield (%) |

|---|---|---|

| Aniline | 4-Iodoaniline | 91 |

| 3-Ethylaniline | 3-Ethyl-4-iodoaniline (B3261023) | - |

Data sourced from Kosynkin & Tour (2001). nih.gov Note: Yield for 3-ethyl-4-iodoaniline was not specified in the provided text.

While controlled mono-iodination is readily achieved with anilines, the high reactivity of phenols often leads to poly-iodination when treated with similar iodinating agents. nih.gov

The application of this compound and its analogs extends to other electron-rich aromatic systems. For example, the iodination of 3,5-dichloroanisole (B44140) has been investigated using benzyltrimethylammonium dichloroiodate, a closely related reagent. researchgate.net This reaction highlights the potential for regioselective iodination of substituted aromatic ethers.

Halogen Addition to Unsaturated Systems (e.g., Olefins)

The addition of halogens across carbon-carbon double and triple bonds is a fundamental transformation in organic synthesis. While specific examples detailing the use of BTEA ICl2 for the halogenation of olefins are not prevalent in the reviewed literature, the general mechanism involves the electrophilic attack of the halogen on the pi bond, leading to the formation of a halonium ion intermediate. This intermediate is then attacked by the halide anion in an anti-fashion to yield the vicinal dihalide. The stereochemistry of the addition is typically anti, meaning the two halogen atoms add to opposite faces of the double bond. acs.orgresearchgate.net

α-Halogenation of Carbonyl Compounds and Derivatives (e.g., Enaminones, Ketones)

The position alpha (α) to a carbonyl group is activated towards substitution due to the ability of the carbonyl to stabilize an adjacent negative charge (enolate) or to form an enol.

The reaction of enaminones with benzyltrimethylammonium dichloroiodate in a mixture of methylene (B1212753) chloride and methanol, in the presence of sodium bicarbonate, results in the iodination at the α-position of the carbonyl group in good yields. researchgate.net This method provides a direct route to α-iodoenaminones, which are valuable synthetic intermediates.

Similarly, ketones can undergo α-halogenation. This reaction can be catalyzed by either acid or base. Under acidic conditions, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic halogen. Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol.

Directed Thiocyanation Reactions

A notable application of benzyltrimethylammonium dichloroiodate, a close analog of BTEA ICl2, is in the synthesis of 4-thiocyanato anilines. acs.org In a procedure involving benzyltrimethylammonium dichloroiodate and ammonium (B1175870) thiocyanate (B1210189) in a DMSO:H2O solvent system, a range of substituted anilines can be converted to their corresponding 4-thiocyanato derivatives. researchgate.net This transformation is significant as aryl thiocyanates are important precursors for various sulfur-containing compounds.

This method has been shown to be effective for a variety of substituted anilines, although specific yield data for a range of substrates using BTEA ICl2 was not available in the reviewed literature. The general transformation involves the in-situ generation of an electrophilic thiocyanating agent which then reacts with the activated aromatic ring of the aniline.

Oxidative Transformations Promoted by BTEA ICl₂

Research has primarily focused on the synthetic utility of the closely related compound, benzyltrimethylammonium dichloroiodate (BTMACI), which is expected to have reactivity analogous to BTEA ICl₂. These studies demonstrate its effectiveness as an oxidizing agent for a variety of functional groups.

Oxidation of Alcohols to Aldehydes and Ketones

Benzyltrimethylammonium dichloroiodate (BTMACI), in the presence of zinc chloride, facilitates the oxidation of certain alcohols to their corresponding aldehydes or ketones. chemicalbook.com For instance, the oxidation of cinnamyl alcohol and its substituted derivatives yields the corresponding aldehydes. chemicalbook.com The reaction is reported to be first order with respect to the alcohol, BTMACI, and zinc chloride. chemicalbook.com This method represents a valuable transformation, converting primary and secondary alcohols into carbonyl compounds, which are crucial intermediates in numerous synthetic pathways. guidechem.comscientificlabs.co.uk

Table 1: Oxidation of Cinnamyl Alcohol using BTMACI This table is based on data for the related compound Benzyltrimethylammonium Dichloroiodate (BTMACI).

| Substrate | Oxidizing System | Product |

|---|---|---|

| Cinnamyl Alcohol | BTMACI / ZnCl₂ | Cinnamaldehyde |

Oxidation of Aldehydes to Carboxylic Acids

The utility of benzyltrimethylammonium dichloroiodate (BTMACI) extends to the oxidation of aldehydes. In glacial acetic acid and with zinc chloride as a co-catalyst, BTMACI efficiently converts aliphatic aldehydes into their corresponding carboxylic acids. researchgate.net This transformation is a fundamental step in organic synthesis, providing a direct route from aldehydes to the higher oxidation state of carboxylic acids. biomedres.usprinceton.edu The reaction demonstrates first-order kinetics with respect to the aldehyde, BTMACI, and zinc chloride. researchgate.net A significant kinetic isotope effect observed during the oxidation of deuterated acetaldehyde (B116499) (kH/kD = 6.32 at 288 K) suggests that the cleavage of the aldehydic C-H bond is a key part of the reaction mechanism. researchgate.net

Table 2: Oxidation of Aliphatic Aldehydes using BTMACI This table is based on data for the related compound Benzyltrimethylammonium Dichloroiodate (BTMACI).

| Substrate Class | Oxidizing System | Product Class | Kinetic Isotope Effect (kH/kD) |

|---|

Oxidation of Specific Organic Acid Classes (e.g., α-Hydroxy Acids, Thioacids, Formic Acid, Oxalic Acid)

The oxidizing power of benzylammonium polyhalides is particularly effective for specific classes of organic acids.

α-Hydroxy Acids : Benzyltrimethylammonium dichloroiodate (BTMACI) oxidizes α-hydroxy acids, such as lactic acid and mandelic acid, to the corresponding oxoacids. researchgate.netcrdeepjournal.orgbiomedres.us The reaction, conducted in glacial acetic acid with zinc chloride, is first order with respect to the hydroxy acid, BTMACI, and zinc chloride. researchgate.netcrdeepjournal.org The oxidation of α-deuteriomandelic acid showed a substantial kinetic isotope effect (kH/kD = 5.97 at 298 K), indicating that the C-H bond at the α-position is broken in the rate-determining step. crdeepjournal.orgbiomedres.us A mechanism involving a hydride ion transfer to the oxidant has been postulated. crdeepjournal.orgbiomedres.us

Formic and Oxalic Acids : The oxidation of formic acid and oxalic acid by BTMACI in the presence of zinc chloride results in the formation of carbon dioxide. rsc.orgtaylorfrancis.com Stoichiometric studies revealed a 1:1 ratio between the organic acid and BTMACI. rsc.org The reaction is first order with respect to BTMACI, zinc chloride, and the specific organic acid. rsc.orgtaylorfrancis.com A kinetic isotope effect was also observed in the oxidation of deuteriated formic acid, highlighting the importance of the C-H bond cleavage. rsc.org

Thioacids : While direct studies on thioacid oxidation by BTEA ICl₂ are limited, research on the related reagent Benzyltriethylammonium chlorochromate (BTEACC) provides relevant insights. BTEACC oxidizes thioacids like thioglycollic, thiolactic, and thiomalic acid in dimethyl sulphoxide. nih.gov The reaction exhibits a 1:2 stoichiometry, where two moles of the thiol are oxidized per mole of BTEACC. nih.gov This suggests that similar quaternary ammonium polyhalides can serve as effective oxidants for sulfur-containing organic acids.

Table 3: Oxidation of Various Organic Acids with Benzylammonium Polyhalides

| Acid Class | Reagent | Substrate Examples | Product(s) |

|---|---|---|---|

| α-Hydroxy Acids | BTMACI / ZnCl₂ | Lactic Acid, Mandelic Acid | Corresponding Oxoacids |

| Simple Organic Acids | BTMACI / ZnCl₂ | Formic Acid, Oxalic Acid | Carbon Dioxide |

Catalytic and Cocatalytic Roles of BTEA ICl₂ in Organic Reactions

Beyond its role as a stoichiometric oxidant, the benzyltriethylammonium cation is a key component in catalytic applications, particularly in multiphase systems.

Function as a Phase Transfer Catalyst in Multiphase Systems

The benzyltriethylammonium cation, the core of BTEA ICl₂, is well-established as a phase transfer catalyst (PTC), typically in the form of benzyltriethylammonium chloride (TEBA). chemicalbook.comresearchgate.netrsc.org A PTC facilitates the transfer of a reactant from one phase (often aqueous) into another phase (typically organic) where the reaction occurs, thereby accelerating reactions in heterogeneous systems. researchgate.net The amphiphilic nature of the benzyltriethylammonium cation, possessing both a lipophilic benzyl (B1604629) group and hydrophilic charged ammonium center, allows it to be soluble in both organic and aqueous phases. rsc.org It functions by forming an ion pair with an aqueous-phase anion, transporting it into the organic phase where it can react with the organic substrate. researchgate.net This catalytic action is crucial for numerous reactions, including nucleophilic substitutions, alkylations, and polymerizations, enabling reactions that might otherwise be slow or require harsh conditions. chemicalbook.comresearchgate.netnih.gov Given that the catalytic activity is a function of the cation, BTEA ICl₂ is expected to function effectively as a phase transfer catalyst in multiphase reaction systems.

Applications in Multi-Component Heterocycle Synthesis (e.g., Pyrroles)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for synthesizing complex molecules like heterocycles. The synthesis of pyrroles, a core structure in many pharmaceuticals and natural products, is often achieved through such reactions using a variety of catalysts. biomedres.us While BTEA ICl₂ possesses qualities that could be beneficial in such syntheses, either as an oxidant or a phase transfer catalyst to bring components together, its specific application as a catalyst in the multi-component synthesis of pyrroles is not extensively documented in the reviewed scientific literature. The field predominantly employs metal-based catalysts or other organocatalysts for these transformations.

Future Directions and Emerging Research Avenues for Benzyltriethylammonium Dichloroiodate

Development of Enhanced Reactivity and Chemo-, Regio-, and Stereoselectivity Protocols

Future research on Benzyltriethylammonium Dichloroiodate is poised to focus on refining its reactivity and achieving higher levels of selectivity in chemical transformations. While BTEA ICl₂ is already known for its utility in iodination, current efforts are directed towards the development of more sophisticated protocols that offer enhanced control over the reaction outcomes.

One promising area is the modulation of the reagent's reactivity through the use of additives. For instance, the combination of BTEA ICl₂ with a mild base like sodium bicarbonate has been shown to be an effective system for the mono-iodination of anilines, providing good to excellent yields under environmentally friendly conditions. niscpr.res.innih.gov Future work will likely explore a wider range of additives to fine-tune the electrophilicity of the iodine, thereby enabling selective reactions with a broader scope of substrates.

Controlling chemo-, regio-, and stereoselectivity is a paramount goal in modern organic synthesis. For BTEA ICl₂, achieving this control will open up new applications in the synthesis of complex molecules. In the context of iodination of aromatic compounds, directing the iodine to a specific position on an aromatic ring is a key challenge. Research into the effect of directing groups on the substrate, as well as the influence of solvent and temperature on regioselectivity, will be crucial.

Furthermore, the development of stereoselective reactions using BTEA ICl₂ is a largely unexplored frontier. This could involve the use of chiral auxiliaries or the development of chiral variants of the reagent itself to induce asymmetry in the products. Such advancements would be particularly valuable in the pharmaceutical industry, where the chirality of a molecule can determine its biological activity. The use of polymeric supports for BTEA ICl₂ has also shown promise in achieving better specificity and selectivity, suggesting that the microenvironment of the reagent plays a significant role. niscpr.res.in

Exploration of Novel Reaction Substrates and Complex Synthetic Transformations

The versatility of this compound as a reagent is continually being expanded through the exploration of new reaction substrates and its application in more complex synthetic transformations. While its use in the iodination of anilines and addition reactions to simple olefins is well-established, researchers are now probing its reactivity with more intricate and functionally diverse molecules. niscpr.res.intudelft.nl

Future investigations will likely focus on the application of BTEA ICl₂ in the synthesis of natural products and complex pharmaceutical intermediates. These molecules often possess multiple reactive sites, demanding high chemoselectivity from the reagents used. The mild reaction conditions often employed with BTEA ICl₂ make it an attractive candidate for such delicate transformations, minimizing the risk of side reactions and degradation of sensitive functional groups.

The scope of substrates for BTEA ICl₂-mediated reactions is expected to broaden to include a wider range of heterocyclic compounds, which are core structures in many biologically active molecules. The regioselective iodination of these systems is of particular interest for late-stage functionalization, a strategy that allows for the rapid diversification of drug candidates.

Moreover, the development of one-pot, multi-step reactions involving BTEA ICl₂ is an emerging area of research. Such tandem processes, where BTEA ICl₂ participates in one or more steps, can significantly improve the efficiency of a synthetic sequence by reducing the number of purification steps and minimizing waste. For example, a reaction could be designed where BTEA ICl₂ first catalyzes an iodination, followed by an in-situ cross-coupling reaction to form a new carbon-carbon or carbon-heteroatom bond. The successful implementation of such complex transformations will require a deep understanding of the reagent's reactivity and compatibility with other catalytic systems.

Integration of BTEA ICl₂ into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable chemical production. sigmaaldrich.com Continuous flow processing offers numerous advantages over traditional batch methods, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in smaller, more manageable quantities. mdpi.com

For reactions involving BTEA ICl₂, a continuous flow setup would allow for the rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to improved yields and selectivity. mdpi.com The homogeneous nature of many BTEA ICl₂ reactions makes them well-suited for implementation in microreactors or packed-bed reactors, where efficient mixing can be achieved. mdpi.com

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and development of new reactions and molecules. By programming a sequence of operations, these systems can perform numerous experiments in a high-throughput manner, generating large datasets that can be used to train machine learning algorithms for reaction optimization. The use of BTEA ICl₂ in such a platform could facilitate the rapid screening of its reactivity with a large library of substrates, leading to the discovery of novel transformations.

Furthermore, the development of immobilized forms of BTEA ICl₂, such as the polymeric version, is highly synergistic with continuous flow applications. niscpr.res.in Packing a column with a solid-supported BTEA ICl₂ reagent would create a reusable reactor that simplifies product purification, as the reagent can be easily separated from the reaction mixture. This approach not only enhances the sustainability of the process but also opens the door for the development of fully automated, closed-loop systems for on-demand chemical synthesis.

Advanced Design of Immobilized and Heterogenized BTEA ICl₂ Catalysts and Reagents

The development of immobilized and heterogenized forms of this compound is a key area of research aimed at improving the sustainability and practicality of its applications. By anchoring the active reagent to an insoluble support, such as a polymer resin, it is possible to simplify its separation from the reaction mixture, enabling its recovery and reuse. niscpr.res.in

A significant advancement in this area is the preparation of a polymeric analogue of BTEA ICl₂ using a crosslinked polystyrene resin. niscpr.res.in This solid-phase reagent has been successfully employed for the halogenation of olefins, demonstrating the feasibility of this approach. The key advantages of such a system include:

Easy Separation: The immobilized reagent can be removed by simple filtration, eliminating the need for complex purification procedures like chromatography. niscpr.res.in

Improved Stability: The polymer matrix can provide a protective microenvironment for the active species, potentially enhancing its stability and shelf-life. niscpr.res.in

Future research in this domain will likely focus on the design of novel support materials with tailored properties. This could include the use of inorganic supports like silica (B1680970) or magnetic nanoparticles, which offer high surface area and can be easily separated using an external magnetic field. The choice of support and the method of immobilization can also influence the reactivity and selectivity of the reagent. For instance, it has been observed that polymeric reagents with lower capacity values can lead to better specificity and selectivity in certain reactions. niscpr.res.in

The table below summarizes the key features of the reported polymeric BTEA ICl₂ reagent.

| Feature | Description | Reference |

| Support Material | Crosslinked polystyrene resin | niscpr.res.in |

| Preparation | Polymer analogous conversion from the corresponding bromide resin | niscpr.res.in |

| Application | Halogenation of olefins | niscpr.res.in |

| Key Advantage | Recyclable and easily separable from the reaction mixture | niscpr.res.in |

The continued development of advanced immobilized BTEA ICl₂ catalysts and reagents will be instrumental in making its use more economical and environmentally friendly, paving the way for its broader adoption in industrial-scale synthesis.

Deeper Mechanistic Insights through Advanced Spectroscopic Techniques and Refined Computational Models

A thorough understanding of the reaction mechanisms underlying the transformations mediated by this compound is crucial for optimizing its performance and expanding its synthetic utility. While kinetic studies have provided some initial insights, the application of advanced spectroscopic techniques and sophisticated computational models is expected to yield a much deeper and more nuanced picture of how this reagent functions at the molecular level.

Kinetic studies on the oxidation of α-hydroxy acids by the closely related benzyltrimethylammonium (B79724) dichloroiodate (BTMACI) have suggested that the reaction proceeds through the formation of a complex between the substrate and the reagent, followed by a rate-determining hydride transfer. researchgate.net It has been postulated that the reactive oxidizing species is not the simple dichloroiodate anion, but rather a more complex entity involving zinc chloride, with the formula [PhCH₂Me₃N]⁺[IZn₂Cl₆]⁻. researchgate.net The observation of a significant kinetic isotope effect in the oxidation of α-deuteriomandelic acid further supports the cleavage of a C-H bond in the rate-determining step. researchgate.net

Future research will likely employ a range of in-situ spectroscopic techniques, such as NMR, IR, and Raman spectroscopy, to directly observe the formation of reactive intermediates and transition states. These experimental data, when combined with high-level computational methods like Density Functional Theory (DFT), can provide a detailed and dynamic view of the reaction pathway. scielo.brmdpi.com Computational models can be used to:

Calculate the energies of different proposed intermediates and transition states, helping to distinguish between competing mechanistic pathways. researchgate.net

Simulate the effect of solvent and other additives on the reaction profile. scielo.br

Predict the regioselectivity and stereoselectivity of a reaction, guiding the design of more efficient synthetic protocols. researchgate.net

The table below presents some of the key mechanistic findings for reactions involving benzylalkylammonium dichloroiodates.

| Reaction Studied | Key Mechanistic Insight | Technique/Method | Reference |

| Oxidation of α-hydroxy acids by BTMACI | Postulation of [PhCH₂Me₃N]⁺[IZn₂Cl₆]⁻ as the reactive species | Kinetic studies | researchgate.net |

| Oxidation of α-hydroxy acids by BTMACI | Evidence for hydride transfer in the rate-determining step | Kinetic isotope effect studies | researchgate.net |

| Oxidation of substituted benzyl (B1604629) alcohols by BTMACI | Involvement of a hydride ion transfer in the rate-determining step | Correlation analysis of reactivity | rsc.org |

By leveraging the synergy between advanced experimental and computational techniques, researchers will be able to unravel the intricate details of BTEA ICl₂-mediated reactions, paving the way for the rational design of new and improved synthetic methods.

Expansion of Green Chemistry Principles in BTEA ICl₂ Applications for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the application of this compound is no exception. mdpi.com Future research will undoubtedly focus on further enhancing the "green" credentials of reactions involving BTEA ICl₂, with the goal of minimizing their environmental impact and promoting sustainable chemical manufacturing.

Several aspects of BTEA ICl₂ chemistry already align with green chemistry principles. For example, the preparation of the reagent itself can be carried out in an environmentally friendly manner without the use of organic solvents. niscpr.res.in Furthermore, some BTEA ICl₂-mediated reactions can be performed under mild conditions and in greener solvents, such as methanol (B129727). niscpr.res.innih.gov

A key area for future development is the improvement of the atom economy of BTEA ICl₂ reactions. Atom economy is a measure of how efficiently the atoms of the reactants are incorporated into the final product. tudelft.nlnih.gov While iodination reactions inherently have a lower atom economy due to the transfer of only one iodine atom, the development of catalytic cycles where the BTEA ICl₂ is regenerated in situ would be a significant step forward.

The use of immobilized BTEA ICl₂ on a polymeric support is a prime example of applying green chemistry principles to this system. niscpr.res.in As discussed previously, this approach allows for the easy recovery and recycling of the reagent, which directly addresses the principle of waste prevention. niscpr.res.in

To quantitatively assess the greenness of BTEA ICl₂-mediated syntheses, researchers can employ a range of green chemistry metrics. nih.govwalisongo.ac.id These metrics provide a framework for evaluating the environmental performance of a chemical process and for identifying areas for improvement. Some relevant metrics include:

| Green Chemistry Metric | Description | Relevance to BTEA ICl₂ |

| Atom Economy | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. tudelft.nl | Can be improved by developing catalytic versions of BTEA ICl₂ reactions. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. wiley-vch.de | Provides a more realistic measure of efficiency than yield alone, as it accounts for stoichiometry. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials used (reactants, solvents, reagents, etc.) to the mass of the final product. walisongo.ac.id | A comprehensive metric for evaluating the overall greenness of a process, including workup and purification. |

| E-Factor | The mass of waste produced per unit of product. nih.gov | A high E-factor indicates a more wasteful process. The use of recyclable, immobilized BTEA ICl₂ can significantly reduce the E-factor. |

By consciously applying these green chemistry principles and metrics, the scientific community can guide the future development of this compound chemistry towards more sustainable and environmentally responsible synthetic practices.

Q & A

Q. How is Benzyltriethylammonium dichloroiodate synthesized, and what characterization methods ensure its purity?

this compound is synthesized by reacting benzyltriethylammonium chloride with iodine monochloride (ICl) or iodine in the presence of a chlorinating agent. The reaction typically occurs under anhydrous conditions to avoid hydrolysis. Characterization involves:

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a halogenation reagent , particularly for iodination of aromatic and heteroaromatic substrates. Its quaternary ammonium structure enhances solubility in non-polar solvents, facilitating phase-transfer catalysis (PTC) in biphasic systems. For example:

Q. What physicochemical properties influence its reactivity in experimental setups?

- Thermal stability : Decomposition above 120°C necessitates low-temperature storage.

- Hygroscopicity : Requires anhydrous handling to prevent hydrolysis to iodine species.

- Phase-transfer capability : The triethylbenzyl group enhances solubility in organic phases, enabling efficient substrate-reagent interaction .

Advanced Questions

Q. How does the alkyl chain length in quaternary ammonium iodinates affect reaction kinetics and selectivity?

Comparative studies between benzyltriethylammonium and benzyltrimethylammonium analogs reveal:

- Solubility : Longer alkyl chains (triethyl vs. trimethyl) increase lipophilicity, improving phase-transfer efficiency in biphasic systems .

- Reactivity : Triethyl derivatives may exhibit slower diffusion rates due to steric bulk, requiring optimized stoichiometry or elevated temperatures .

- Side reactions : Bulkier groups reduce unwanted α-chlorination (observed in trimethyl analogs with enaminones) by stabilizing the iodinating species .

Q. What experimental strategies resolve contradictions in product yields or selectivity?

- Mechanistic probing : Use kinetic isotope effects or radical traps to distinguish between electrophilic iodination vs. radical pathways.

- In situ monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reagent decomposition or intermediate formation.

- Solvent optimization : Test polar aprotic vs. non-polar solvents to modulate reaction pathways (e.g., dichloromethane enhances electrophilic iodination ).

Q. How can reaction conditions be optimized for large-scale iodination using this reagent?

- Stoichiometry : Maintain a 1:1 molar ratio of substrate to reagent to minimize byproducts (e.g., over-iodination).

- Temperature control : Reactions are typically exothermic; gradual addition of the reagent prevents thermal runaway.

- Workup protocols : Quench excess reagent with sodium thiosulfate to reduce iodine waste .

Q. What safety and stability considerations are critical when handling this compound?

- Storage : Keep under inert gas (argon) at −20°C to prevent iodine liberation.

- Decomposition hazards : Thermal degradation releases toxic iodine vapors; use fume hoods and personal protective equipment (PPE) .

- Incompatibilities : Avoid contact with reducing agents (e.g., NaBH₄) or combustible materials due to oxidative risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.